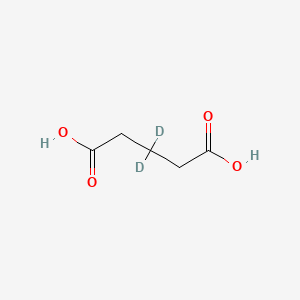

Glutaric acid-d2

Description

BenchChem offers high-quality Glutaric acid-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glutaric acid-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dideuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Deuterium-Labeled Glutaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterium-labeled glutaric acid, a crucial isotopically labeled compound for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. This document details the primary synthetic methodologies, provides comprehensive experimental protocols, and presents quantitative data to aid researchers in the successful preparation of this valuable molecule.

Introduction to Deuterium Labeling of Glutaric Acid

Glutaric acid (pentanedioic acid) is a five-carbon dicarboxylic acid that plays a role in certain metabolic pathways.[1] The incorporation of deuterium, a stable isotope of hydrogen, into the glutaric acid structure provides a powerful tool for researchers. The increased mass of deuterium allows for the differentiation of the labeled molecule from its endogenous, unlabeled counterpart in biological systems. This is particularly valuable in drug discovery and development for absorption, distribution, metabolism, and excretion (ADME) studies.[2] Deuterated standards are also essential for achieving high accuracy and precision in quantitative bioanalysis using mass spectrometry.[2]

The primary methods for synthesizing deuterium-labeled glutaric acid involve hydrogen-deuterium (H-D) exchange, synthesis from deuterated precursors, and catalytic deuteration. The choice of method depends on the desired level and position of deuterium incorporation, as well as the available starting materials and equipment.

Synthetic Methodologies

Hydrogen-Deuterium Exchange

Hydrogen-deuterium (H-D) exchange is a common and direct method for introducing deuterium into a molecule. For glutaric acid, the protons on the carbon atoms alpha to the two carboxylic acid groups (C2 and C4 positions) are acidic and can be exchanged for deuterium under appropriate conditions. This exchange is typically carried out in a deuterium-rich solvent, such as deuterium oxide (D₂O), and can be facilitated by acid or base catalysis.[3]

Base-catalyzed exchange is particularly effective for enolizable protons, such as those alpha to a carbonyl group. The use of a base, like pyridine, can significantly promote the H-D exchange reaction.[4] This method is advantageous for its simplicity and the ready availability of deuterium oxide.

Synthesis from Deuterated Precursors

Another versatile approach is to synthesize glutaric acid from starting materials that already contain deuterium. This method allows for the precise placement of deuterium atoms within the molecule. Several well-established synthetic routes for unlabeled glutaric acid can be adapted for this purpose.[5][6] For instance, the hydrolysis of a deuterated trimethylene cyanide or the oxidation of a deuterated cyclopentanone can yield the corresponding deuterated glutaric acid. While this method offers excellent control over the labeling pattern, it may require the synthesis of the deuterated precursor, which can be a multi-step process.

Catalytic Deuteration

Catalytic deuteration involves the use of a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the addition of deuterium across unsaturated bonds or to promote H-D exchange.[7][8] For the synthesis of deuterated glutaric acid, one could envision the catalytic deuteration of glutaconic acid, an unsaturated analogue of glutaric acid. This would result in the addition of deuterium across the double bond, yielding glutaric acid-d₂. Additionally, certain palladium catalysts can activate C-H bonds and promote their exchange with deuterium from D₂O.[9]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of deuterium-labeled glutaric acid via base-catalyzed hydrogen-deuterium exchange. This method is chosen for its relative simplicity and accessibility.

Method: Base-Catalyzed Hydrogen-Deuterium Exchange for the Synthesis of Glutaric Acid-2,2,4,4-d₄

Materials:

-

Glutaric acid (C₅H₈O₄)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Pyridine-d₅ (C₅D₅N, 99.5 atom % D)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g of glutaric acid in 50 mL of deuterium oxide.

-

Addition of Catalyst: To this solution, add 5.0 mL of pyridine-d₅. The pyridine-d₅ acts as a base catalyst to facilitate the deprotonation and subsequent deuteration of the alpha-hydrogens.

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Allow the reaction to proceed under reflux for 48 hours.

-

Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots of the reaction mixture, removing the solvent under vacuum, and analyzing the residue by ¹H NMR spectroscopy to observe the disappearance of the signals corresponding to the alpha-protons.

-

Work-up: After 48 hours, cool the reaction mixture to room temperature. Acidify the solution to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate groups and quench the catalytic activity of pyridine.

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with three 50 mL portions of dichloromethane.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude deuterated glutaric acid.

-

Purification: Recrystallize the crude product from a minimal amount of hot water to obtain pure glutaric acid-2,2,4,4-d₄.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of glutaric acid-2,2,4,4-d₄ via the base-catalyzed H-D exchange method.

Table 1: Reaction Parameters and Yields

| Parameter | Value |

| Starting Material | Glutaric Acid |

| Amount of Starting Material | 5.0 g |

| Deuterium Source | Deuterium Oxide (D₂O) |

| Catalyst | Pyridine-d₅ |

| Reaction Time | 48 hours |

| Reaction Temperature | 100-110 °C |

| Typical Yield | 4.5 - 4.8 g (88 - 94%) |

Table 2: Isotopic Purity Analysis

| Analytical Method | Result |

| Mass Spectrometry (MS) | |

| Molecular Ion (M+H)⁺ of unlabeled | m/z 133.0495 |

| Molecular Ion (M+D)⁺ of labeled | m/z 137.0744 |

| Isotopic Enrichment | > 98% d₄ |

| ¹H NMR Spectroscopy | |

| Integration of α-CH₂ protons (unlabeled) | 2H |

| Integration of α-CD₂ protons (labeled) | < 0.04H |

| Deuterium Incorporation | > 98% at C2 and C4 |

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of deuterium-labeled glutaric acid.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Stability of Glutaric Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of glutaric acid-d2. Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on the physical and chemical characteristics of this deuterated organic acid. It also outlines detailed experimental protocols for its analysis and stability assessment and presents a visualization of its metabolic context.

Core Chemical Properties

Glutaric acid-d2, a deuterated form of glutaric acid, is a C5 dicarboxylic acid. It serves as a valuable tool in metabolic research, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The introduction of deuterium isotopes can also be used to trace the metabolic fate of glutaric acid in biological systems.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of glutaric acid-d2 and its related isotopologue, glutaric acid-d4. For comparative purposes, data for non-deuterated glutaric acid is also included.

| Property | Glutaric Acid-d2 | Glutaric Acid-d4 | Glutaric Acid (non-deuterated) |

| Synonyms | Pentanedioic-3,3-d2 Acid | Glutaric acid-2,2,4,4-d4 | Pentanedioic acid, 1,3-Propanedicarboxylic acid |

| Molecular Formula | C₅H₆D₂O₄ | C₅H₄D₄O₄ | C₅H₈O₄ |

| Molecular Weight | 134.13 g/mol | 136.14 g/mol [2] | 132.12 g/mol [3] |

| CAS Number | 43087-19-0 | 19136-99-3[2] | 110-94-1[3][4] |

| Appearance | White crystalline solid | White crystalline solid | Colorless crystals or white solid[5] |

| Melting Point | Not specified | 95 - 98 °C | 95 to 98 °C[3] |

| Boiling Point | Not specified | 200 °C at 20 mmHg | 200 °C at 20 mmHg[3] |

| Water Solubility | Soluble | Soluble | Over 50% (w/w)[3] |

| pKa1 | Not specified | Not specified | ~4.34 |

| pKa2 | Not specified | Not specified | ~5.27 |

Stability Profile

General Stability: Glutaric acid is chemically stable under standard ambient conditions (room temperature).[6] For long-term storage, it is recommended to store glutaric acid-d4 at room temperature, away from light and moisture.[2] One supplier of glutaric acid-d2 suggests storage at 4°C for up to 2 years for the solid form, and in solvent at -80°C for 6 months or -20°C for 1 month.[7]

Incompatibilities: Glutaric acid is incompatible with strong oxidizing agents, bases, and reducing agents.

Thermal Stability: Studies on glutaric acid as a phase change material have shown it to have prolonged thermal stability after numerous thermal cycles.[8] A thermogravimetric analysis (TGA) of glutaric acid showed the first mass loss occurring at 101.53°C.[9]

Hydrolytic Stability: As a dicarboxylic acid, glutaric acid can undergo hydrolysis, particularly under harsh acidic or basic conditions, although it is generally stable in aqueous solutions near neutral pH.[10]

Photostability: Specific photostability studies on glutaric acid-d2 were not found. However, as a saturated aliphatic dicarboxylic acid, significant degradation upon exposure to light is not expected under normal laboratory conditions.

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the analysis and stability testing of glutaric acid-d2. These protocols are based on established methods for similar compounds and should be validated for the specific application.

Quantification by LC-MS/MS

This protocol describes a general method for the quantification of glutaric acid in biological fluids, which can be adapted for glutaric acid-d2.

Objective: To accurately measure the concentration of glutaric acid-d2 in a given sample matrix.

Methodology:

-

Sample Preparation:

-

To a known volume of the sample (e.g., plasma, urine), add an internal standard (a different isotopologue of glutaric acid, e.g., ¹³C-glutaric acid).

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) and vortexing.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for carboxylic acids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for glutaric acid-d2 and the internal standard need to be determined and optimized.

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of glutaric acid-d2.

-

Calculate the concentration of glutaric acid-d2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways of glutaric acid-d2 under various stress conditions.

Methodology:

-

Preparation of Stress Samples:

-

Acid Hydrolysis: Dissolve glutaric acid-d2 in a solution of a strong acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Dissolve glutaric acid-d2 in a solution of a strong base (e.g., 0.1 M NaOH) and incubate at an elevated temperature.

-

Oxidative Degradation: Treat a solution of glutaric acid-d2 with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose a solid sample or a solution of glutaric acid-d2 to high temperatures (e.g., 100-120°C).

-

Photolytic Degradation: Expose a solution of glutaric acid-d2 to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

-

Sample Analysis:

-

At various time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples.

-

Analyze the samples using a stability-indicating method, typically a gradient HPLC method with UV and/or mass spectrometric detection, to separate the parent compound from any degradation products.

-

-

Data Evaluation:

-

Quantify the amount of glutaric acid-d2 remaining at each time point.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS.

-

Assessment of H/D Exchange Stability

This protocol is crucial to ensure the isotopic label is stable under experimental conditions.

Objective: To determine the rate of deuterium-to-hydrogen (D/H) back-exchange for glutaric acid-d2 in a relevant medium.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of glutaric acid-d2 in an aprotic, anhydrous solvent (e.g., acetonitrile).

-

Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline at a specific pH, cell culture medium, or plasma).

-

-

Incubation:

-

Incubate the sample at a relevant temperature (e.g., 37°C for physiological studies).

-

Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Sample Quenching and Analysis:

-

Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).

-

Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates D/H back-exchange.

-

-

Data Interpretation:

-

Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.

-

Biological Context and Signaling Pathways

Glutaric acid is a key intermediate in the catabolism of the amino acids lysine and tryptophan.[3] Defects in the enzyme glutaryl-CoA dehydrogenase, which is involved in this pathway, lead to the genetic disorder glutaric aciduria type I, characterized by the accumulation of glutaric acid and its metabolites.[11]

The following diagram illustrates the metabolic pathway in which glutaric acid is involved.

Caption: Metabolic pathway showing the role of glutaric acid in amino acid catabolism.

Conclusion

Glutaric acid-d2 is a stable and valuable tool for researchers in the fields of metabolism, pharmacology, and drug development. Its chemical properties are largely similar to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as an internal standard and tracer. While specific quantitative stability data is limited, the provided protocols offer a robust framework for its analysis and for conducting stability assessments tailored to specific research needs. Understanding its role in the catabolism of lysine and tryptophan is crucial for its application in studying metabolic disorders like glutaric aciduria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glutaric acid (2,2,4,4-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-3106-5 [isotope.com]

- 3. Glutaric acid - Wikipedia [en.wikipedia.org]

- 4. Glutaric acid, 99%, COA, Certificate of Analysis, 110-94-1, G 1375 [ottokemi.com]

- 5. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. valsynthese.ch [valsynthese.ch]

- 7. Glutaric acid-d2 (glutaric acid d2) | 稳定同位素 | CAS 43087-19-0 | 美国InvivoChem [invivochem.cn]

- 8. researchgate.net [researchgate.net]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]

handling and storage of Glutaric acid-d2

An In-depth Technical Guide to the Handling and Storage of Glutaric acid-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and use of Glutaric acid-d2 (Deuterated Glutaric Acid). Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining sample integrity, and achieving reliable experimental outcomes. Glutaric acid-d2 is the deuterium-labeled form of glutaric acid, an intermediate in the catabolism of lysine and tryptophan.[1] It is commonly used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]

Physicochemical Properties

Glutaric acid-d2 shares its primary chemical properties with its non-labeled counterpart, but with a higher molecular weight due to the presence of deuterium atoms.

| Property | Data | Reference |

| Molecular Formula | C₅H₆D₂O₄ | [2] |

| Molecular Weight | 134.13 g/mol | [2] |

| Appearance | White to off-white solid/colorless crystals | [3][4] |

| Melting Point | 92 - 99 °C | [3] |

| Boiling Point | 302 - 304 °C | [3][4] |

| Solubility | Soluble in water (>50% w/w), alcohol, ether, and chloroform | [5][6] |

| Stability | Stable under recommended storage conditions | [3][7] |

| LogP | -1.04 | [2] |

Safe Handling and Personal Protective Equipment (PPE)

Safe handling practices are essential to minimize exposure and prevent contamination. Glutaric acid is classified as an irritant, particularly to the eyes, skin, and respiratory system.[8][9]

General Handling Precautions:

-

Work in a well-ventilated area, preferably under a fume hood, to minimize inhalation of dust or vapors.[10][11]

-

Avoid formation of dust and aerosols.[8]

-

Ground all equipment containing the material to prevent electrostatic discharge.[10]

-

Wash hands thoroughly after handling and before breaks.[10][12]

Recommended Personal Protective Equipment (PPE):

| Protection Type | Specification | Reference |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may also be necessary. | [8][11] |

| Skin Protection | Protective gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique. Wear suitable protective clothing to prevent skin exposure. | [7][8][12] |

| Respiratory Protection | In case of inadequate ventilation or dust formation, use a NIOSH- or CEN-approved respirator. | [8][12] |

Storage, Stability, and Incompatibilities

Proper storage is critical for maintaining the chemical integrity and stability of Glutaric acid-d2.

Storage Conditions: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[8][12] Protect from moisture and light.[11]

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | [2] |

| 4°C | 2 years | [2] | |

| In Solvent | -80°C | 6 months | [2] |

| -20°C | 1 month | [2] |

Stability and Incompatibilities:

-

Stability: The compound is stable under recommended storage conditions.[3][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and reducing agents.[3][7][11]

-

Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) can form.[8][11]

Emergency and Disposal Procedures

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Use personal protective equipment as required, including respiratory protection. Avoid breathing dust.[11][12]

-

Containment: Sweep or shovel the spilled solid material into a suitable, closed container for disposal. Avoid creating dust.[8][11]

-

Cleaning: Clean the affected area thoroughly. Do not let the product enter drains.[8][10]

Disposal: Dispose of the material and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[8]

Experimental Protocols and Workflows

Glutaric acid-d2 is primarily used as an internal standard in mass spectrometry-based quantification. The following is a generalized protocol for its preparation and use.

Protocol: Preparation of a Glutaric Acid-d2 Stock Solution

-

Objective: To prepare a 10 mM stock solution of Glutaric acid-d2 in a suitable solvent.

-

Materials:

-

Glutaric acid-d2 powder

-

High-purity solvent (e.g., DMSO, Ethanol, or sterile water)

-

Calibrated analytical balance

-

Volumetric flasks

-

Pipettes

-

-

Procedure:

-

Equilibrate the Glutaric acid-d2 container to room temperature before opening.

-

In a well-ventilated area (fume hood), weigh out the required amount of Glutaric acid-d2 powder using an analytical balance. (e.g., for 10 mL of a 10 mM solution, weigh 13.41 mg).

-

Transfer the powder to a volumetric flask of the desired volume.

-

Add a portion of the chosen solvent to the flask and gently swirl to dissolve the solid completely. Sonication may be used if necessary.

-

Once dissolved, add the solvent to the final volume mark on the flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store aliquots as recommended in the table above.

-

Workflow for Sample Analysis using Internal Standard:

Caption: Workflow for using Glutaric acid-d2 as an internal standard.

Biological Context: Glutaric Acid Metabolism

Glutaric acid is a key intermediate in the mitochondrial catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[13][14] A deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH) leads to a metabolic disorder known as Glutaric Acidemia Type I (GA-I).[15][16] This deficiency causes the accumulation of glutaric acid and its derivatives, which can be neurotoxic and lead to severe brain injury.[14][15]

Caption: Simplified metabolic pathway of Glutaric Acid in relation to GA-I.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Glutaric acid-d2 (glutaric acid d2) | 稳定同位素 | CAS 43087-19-0 | 美国InvivoChem [invivochem.cn]

- 3. fishersci.com [fishersci.com]

- 4. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glutaric acid [chembk.com]

- 6. Glutaric acid - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. multichemindia.com [multichemindia.com]

- 11. isotope.com [isotope.com]

- 12. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 13. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of age-dependent susceptibility and novel treatment strategy in glutaric acidemia type I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI - Mechanism of age-dependent susceptibility and novel treatment strategy in glutaric acidemia type I [jci.org]

Navigating the Analytical Landscape of Deuterated Compounds: A Technical Guide to Glutaric Acid-d2 Certification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential information typically found in a Certificate of Analysis (CoA) for Glutaric acid-d2. In the fast-paced world of scientific research and pharmaceutical development, the quality and characterization of internal standards are paramount for accurate quantification. This document serves as a detailed reference for understanding the critical quality attributes of Glutaric acid-d2 and the methodologies employed to certify its purity and isotopic enrichment.

Data Presentation: A Typical Certificate of Analysis

A Certificate of Analysis for a deuterated standard like Glutaric acid-d2 is a formal document that guarantees the identity and quality of the product. The following tables summarize the quantitative data that would be presented in a typical CoA, based on industry standards and information from reference materials.

Table 1: Product Information and Physical Properties

| Parameter | Specification |

| Product Name | Glutaric acid-d2 |

| CAS Number | 43087-19-0 |

| Molecular Formula | C₅H₆D₂O₄ |

| Molecular Weight | 134.13 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, methanol, and DMSO |

| Storage | Store at 2-8°C, protect from moisture |

Table 2: Quality Control Data

| Analytical Test | Method | Result |

| Chemical Purity (by HPLC) | High-Performance Liquid Chromatography | ≥98% |

| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry or ¹H NMR | ≥99 atom % D |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |

| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) | Meets USP <467> requirements |

| Water Content (by Karl Fischer) | Karl Fischer Titration | ≤0.5% |

| Elemental Analysis | Combustion Analysis | Within ±0.4% of theoretical values |

Experimental Protocols: The Methodologies Behind the Data

The accuracy and reliability of the data presented in a CoA are directly dependent on the robustness of the experimental protocols used for analysis. Deuterated standards are crucial for precise measurements in various analytical applications, including drug metabolism and pharmacokinetic (DMPK) studies.[1] The following sections detail the typical methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of a compound by separating it from any non-labeled or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size) is commonly used for the analysis of organic acids.[2]

-

Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent like acetonitrile.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm is suitable for glutaric acid, which lacks a strong chromophore.

-

Sample Preparation: A known concentration of Glutaric acid-d2 is dissolved in the mobile phase or a compatible solvent and injected into the system.

-

Quantification: The area of the main peak corresponding to Glutaric acid-d2 is compared to the total area of all peaks to determine the chemical purity.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Isotopic Purity and Identity

Mass spectrometry and NMR spectroscopy are powerful tools for confirming the isotopic enrichment and verifying the chemical structure of deuterated compounds.

-

Mass Spectrometry (GC-MS or LC-MS):

-

Principle: This technique separates ions based on their mass-to-charge ratio. For Glutaric acid-d2, the molecular ion peak will be shifted by +2 mass units compared to the unlabeled glutaric acid. Isotope dilution mass spectrometry is a common application for quantification.[3]

-

Sample Preparation: The sample is introduced into the mass spectrometer, often after chromatographic separation. Derivatization may be employed to improve volatility for GC-MS analysis.

-

Analysis: The relative intensities of the mass peaks corresponding to the deuterated and non-deuterated species are used to calculate the isotopic purity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.

-

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Principle: ¹H NMR provides detailed information about the structure of a molecule by analyzing the magnetic properties of hydrogen nuclei. In Glutaric acid-d2, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced in intensity.

-

Solvent: A deuterated solvent such as D₂O or DMSO-d₆ is used to dissolve the sample.

-

Analysis: The integration of the remaining proton signals is compared to an internal standard or to the theoretical integration values for the non-deuterated positions to confirm the structure and estimate the degree of deuteration. The chemical shifts of glutaric acid in D₂O have been reported.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is used to identify and quantify any volatile organic compounds that may be present as residues from the synthesis process.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a stationary phase suitable for separating volatile organic compounds.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A programmed temperature ramp is used to elute the solvents in order of their boiling points.

-

Detection: The mass spectrometer identifies the individual solvents based on their unique mass spectra.

-

Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a known internal standard.

Visualizing the Certification Workflow

The following diagram illustrates the logical workflow for the certification of a deuterated standard like Glutaric acid-d2, from material synthesis to the final issuance of the Certificate of Analysis.

Caption: Workflow for the Certification of Glutaric Acid-d2.

This comprehensive guide provides researchers and scientists with the necessary technical information to understand and evaluate the quality of Glutaric acid-d2 based on its Certificate of Analysis. The detailed experimental protocols and the visualized workflow offer a transparent view of the rigorous process involved in certifying a high-purity deuterated internal standard.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 3. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0000661) [hmdb.ca]

Isotopic Purity of Glutaric Acid-d2 for Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Glutaric acid-d2, a critical internal standard for mass spectrometry-based quantitative analysis. This document details the importance of isotopic purity, methods for its determination, and its application in experimental workflows.

Introduction to Isotopic Purity in Mass Spectrometry

In quantitative mass spectrometry, particularly in pharmacokinetic, metabolomic, and clinical chemistry assays, stable isotope-labeled (SIL) internal standards are indispensable for achieving accurate and precise results. Deuterium-labeled compounds, such as Glutaric acid-d2, are chemically identical to the analyte of interest but have a distinct, higher mass. This property allows them to be distinguished by a mass spectrometer, enabling correction for variability in sample preparation, matrix effects, and instrument response.

The effectiveness of a SIL internal standard is fundamentally dependent on its isotopic purity . Isotopic purity refers to the proportion of the labeled compound that contains the desired number of isotopic labels. For Glutaric acid-d2, this means the percentage of molecules that contain exactly two deuterium atoms. The presence of isotopologues with fewer or more deuterium atoms (d0, d1, d3, etc.) can interfere with the accurate quantification of the target analyte. Therefore, rigorous assessment of isotopic purity is a critical quality control step.

Synthesis of Glutaric Acid-d2

While several methods exist for the synthesis of unlabeled glutaric acid, the synthesis of Glutaric acid-d2 typically involves the introduction of deuterium at the α-positions to the carboxylic acids, which contain acidic protons. One common approach is through hydrogen-deuterium (H/D) exchange reactions catalyzed by an acid or a base in a deuterium-rich solvent like deuterium oxide (D₂O).

A representative synthesis strategy could involve the base-catalyzed H/D exchange of glutaric acid. The two methylene groups adjacent to the carboxyl groups (C2 and C4) are susceptible to deprotonation and subsequent deuteration.

Representative Synthetic Protocol: Base-Catalyzed H/D Exchange

-

Dissolution: Dissolve glutaric acid in a solution of a strong base (e.g., sodium deuteroxide, NaOD) in deuterium oxide (D₂O).

-

Heating: Heat the mixture under reflux for a prolonged period to facilitate the enolization and subsequent deuteration of the α-protons.

-

Acidification: After the reaction is complete, cool the mixture and acidify with a deuterated acid (e.g., DCl in D₂O) to protonate the carboxylate groups.

-

Extraction: Extract the deuterated glutaric acid into an organic solvent (e.g., diethyl ether).

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization.

The efficiency of deuteration and the resulting isotopic distribution would need to be carefully monitored and optimized by adjusting reaction time, temperature, and the concentration of the base.

Quantitative Data on Isotopic Purity

The isotopic purity of a commercially available or synthesized batch of Glutaric acid-d2 is determined by analyzing the relative abundance of its isotopologues. While a specific Certificate of Analysis for Glutaric acid-d2 with detailed isotopic distribution is not publicly available, we can present representative data based on a similar deuterated dicarboxylic acid, Glutaric acid-d4, and a carbon-13 labeled version. Commercial suppliers of stable isotope-labeled compounds typically provide a Certificate of Analysis with this information.

Table 1: Representative Isotopic Purity Data for Isotopically Labeled Glutaric Acid Analogs

| Isotopologue | Description | Glutaric acid-d4 (Representative) | Glutaric Acid-1,5-¹³C₂ (Actual)[1] |

| d0 / ¹²C₂ | Unlabeled | < 1% | < 0.1% |

| d1 / ¹³C₁ | Incompletely Labeled | < 1% | < 0.1% |

| d2 / ¹³C₂ | Target Labeled | N/A | ≥ 99.9% |

| d3 | Over-labeled/Impurity | < 1% | N/A |

| d4 | Target Labeled | ≥ 98% | N/A |

Note: The data for Glutaric acid-d4 is representative of typical commercial specifications. The data for Glutaric Acid-1,5-¹³C₂ is from a Certificate of Analysis and demonstrates the high isotopic purity achievable.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of Glutaric acid-d2 is most commonly performed using high-resolution mass spectrometry (HRMS), either coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Experimental Workflow for Isotopic Purity Analysis

The general workflow involves separating the deuterated compound from potential impurities and then analyzing the mass-to-charge ratio of the ions to determine the distribution of isotopologues.

Workflow for Isotopic Purity Determination of Glutaric acid-d2.

Detailed Methodology: LC-HRMS for Isotopic Purity

This protocol is a representative method for the analysis of the isotopic purity of Glutaric acid-d2.

1. Sample Preparation:

- Prepare a stock solution of Glutaric acid-d2 at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.

- Further dilute the stock solution to a working concentration of 1 µg/mL with the same solvent.

2. Liquid Chromatography (LC) Conditions:

- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable. Alternatively, for this polar analyte, a HILIC column could be employed.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. For example:

- 0-1 min: 2% B

- 1-5 min: 2% to 98% B

- 5-7 min: 98% B

- 7-7.1 min: 98% to 2% B

- 7.1-10 min: 2% B

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Column Temperature: 40 °C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

- Scan Mode: Full scan from m/z 100 to 200.

- Resolution: ≥ 70,000 FWHM to resolve the isotopic peaks.

- Capillary Voltage: 3.0 kV.

- Sheath Gas Flow Rate: 35 units.

- Auxiliary Gas Flow Rate: 10 units.

- Capillary Temperature: 320 °C.

4. Data Analysis:

- Extract the ion chromatograms for the [M-H]⁻ ions of the expected isotopologues:

- d0 (unlabeled): m/z 131.0344

- d1: m/z 132.0407

- d2 (target): m/z 133.0470

- Integrate the peak areas for each extracted ion chromatogram.

- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

Application of Glutaric Acid-d2 as an Internal Standard

Glutaric acid-d2 is frequently used as an internal standard for the quantification of endogenous glutaric acid and related metabolites in biological matrices. This is particularly important in the diagnosis and monitoring of inherited metabolic disorders such as Glutaric Aciduria Type I, where elevated levels of glutaric acid are observed.

Workflow for Analyte Quantification using Glutaric Acid-d2

References

commercial sources of Glutaric acid-d2

An In-Depth Technical Guide to Commercial Sources and Applications of Glutaric Acid-d2

Introduction

Deuterated glutaric acid, specifically Glutaric acid-d2, serves a critical role in clinical diagnostics and metabolic research. Its primary application is as an internal standard for the quantitative analysis of glutaric acid in biological samples. This is particularly important for the diagnosis and monitoring of Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder. By introducing a known quantity of the stable isotope-labeled standard, researchers and clinicians can accurately measure the concentration of the endogenous analyte using mass spectrometry, correcting for variations in sample preparation and instrument response. This guide provides a comprehensive overview of the , its key specifications, and a detailed experimental protocol for its use.

Commercial Sources and Specifications

The selection of a suitable Glutaric acid-d2 standard is critical for assay accuracy and reproducibility. Key parameters to consider include isotopic purity (the percentage of the deuterated form) and chemical purity. The following table summarizes the offerings from prominent commercial suppliers.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Formulation |

| Cambridge Isotope Laboratories, Inc. | Glutaric acid-2,2,4,4-d4 | DLM-368-1 | 98% | 98% | Solid |

| Toronto Research Chemicals | Glutaric Acid-d4 | G600002 | 98.4% | Not Specified | Solid |

| Sigma-Aldrich (Merck) | Glutaric acid-d4 | 741679 | 98 atom % D | 98% (CP) | Solid |

Experimental Protocol: Quantification of Glutaric Acid in Urine

The following is a representative protocol for the use of Glutaric acid-d2 as an internal standard in the analysis of urinary glutaric acid by Gas Chromatography-Mass Spectrometry (GC-MS). This method is commonly employed in newborn screening and clinical chemistry laboratories.

3.1 Materials and Reagents

-

Glutaric acid-d2 (Internal Standard)

-

Urine samples (patient and control)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a capillary column (e.g., DB-5ms)

3.2 Sample Preparation

-

Internal Standard Spiking: To 1 mL of urine, add a precise volume of the Glutaric acid-d2 internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol).

-

Acidification: Acidify the sample to a pH of approximately 1-2 by adding 50 µL of concentrated HCl. This step protonates the organic acids for efficient extraction.

-

Extraction: Add 2 mL of ethyl acetate to the acidified urine sample. Vortex vigorously for 2 minutes to extract the organic acids into the ethyl acetate layer.

-

Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes to separate the aqueous and organic layers.

-

Drying: Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the dried organic extract to complete dryness under a gentle stream of nitrogen gas at 40-50 °C.

-

Derivatization: To the dried residue, add 100 µL of BSTFA with 1% TMCS. Cap the tube tightly and heat at 70 °C for 60 minutes. This step converts the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives, which are suitable for GC-MS analysis.

3.3 GC-MS Analysis

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

Gas Chromatography: Use a temperature program that effectively separates the TMS-derivatized glutaric acid from other components in the sample. A typical program might start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the analyte and the internal standard.

-

Glutaric acid-TMS derivative: Monitor ions such as m/z 261 and 247.

-

Glutaric acid-d2-TMS derivative: Monitor the corresponding shifted ions, for example, m/z 263 and 249.

-

3.4 Quantification

The concentration of glutaric acid in the original urine sample is calculated by comparing the peak area ratio of the endogenous glutaric acid to the Glutaric acid-d2 internal standard against a calibration curve prepared with known concentrations of glutaric acid.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the quantification process.

Caption: Experimental workflow for glutaric acid quantification.

Caption: Logic of quantification using an internal standard.

Glutaric Acid-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of glutaric acid-d2, a crucial tool in the study and diagnosis of glutaric aciduria type I (GA-I), an inherited metabolic disorder. This document details its chemical properties, its application in experimental protocols, and the metabolic pathways it helps to elucidate.

Core Data Presentation

Glutaric acid-d2, more specifically designated as glutaric acid-2,2,4,4-d4, is a stable isotope-labeled internal standard used for the accurate quantification of glutaric acid in biological samples. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | Glutaric acid-2,2,4,4-d4 | [1][2][3] |

| Synonyms | Pentanedioic-2,2,4,4-d4 Acid | [1] |

| Labeled CAS Number | 19136-99-3 | [1][2][3] |

| Unlabeled CAS Number | 110-94-1 | [1][3] |

| Molecular Formula | C5H4D4O4 | [2] |

| Molecular Weight | 136.14 g/mol | [2][3][4] |

Metabolic Pathway of Lysine and Tryptophan Catabolism

Glutaric acid is an intermediate in the catabolism of the amino acids lysine and tryptophan. In individuals with Glutaric Aciduria Type I, a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid and its derivatives, causing neurotoxicity. The simplified metabolic pathway is illustrated below.

Caption: Simplified metabolic pathway of lysine and tryptophan catabolism.

Experimental Protocols

Glutaric acid-d2 is primarily utilized as an internal standard in isotope dilution mass spectrometry for the quantification of glutaric acid in biological fluids such as urine and plasma.

Experimental Workflow: Quantification of Glutaric Acid

The general workflow for the analysis of glutaric acid using a stable isotope-labeled internal standard is depicted below.

Caption: General experimental workflow for glutaric acid quantification.

Detailed Methodology: Isotope Dilution Mass Spectrometry

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

1. Sample Preparation:

-

Urine: Centrifuge a urine sample to remove any particulate matter.

-

Plasma/Serum: Precipitate proteins using a suitable solvent (e.g., acetonitrile) and centrifuge to obtain the supernatant.

2. Internal Standard Spiking:

-

Prepare a stock solution of glutaric acid-d2 in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Add a precise volume of the glutaric acid-d2 internal standard solution to a measured volume of the biological sample (urine supernatant or protein-free plasma).

3. Extraction:

-

Liquid-Liquid Extraction: Acidify the sample with HCl and extract the organic acids with a solvent such as ethyl acetate. Evaporate the organic layer to dryness under a stream of nitrogen.

-

Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to isolate the organic acids from the sample matrix. Elute the acids and evaporate the eluent to dryness.

4. Derivatization:

-

To improve volatility and chromatographic properties for Gas Chromatography-Mass Spectrometry (GC-MS), the dried extract is derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).

5. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.

-

Temperature Program: Implement a temperature gradient to separate the analytes of interest.

-

-

Mass Spectrometer (MS):

-

Ionization: Use Electron Ionization (EI).

-

Analysis Mode: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both native glutaric acid and glutaric acid-d2.

-

6. Quantification:

-

Generate a calibration curve by analyzing standards containing known concentrations of unlabeled glutaric acid and a fixed concentration of glutaric acid-d2.

-

Calculate the ratio of the peak area of the analyte (native glutaric acid) to the peak area of the internal standard (glutaric acid-d2) for both the standards and the unknown samples.

-

Determine the concentration of glutaric acid in the biological samples by interpolating their peak area ratios on the calibration curve.

This technical guide provides a foundational understanding of glutaric acid-d2 for its application in a research and clinical diagnostic setting. For specific applications, further optimization of the described protocols is recommended.

References

An In-depth Technical Guide to the Solubility of Glutaric Acid-d2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide summarizes the known qualitative and quantitative solubility of glutaric acid in a range of organic solvents. Furthermore, it provides detailed experimental protocols for three common methods of solubility determination: the Gravimetric Shake-Flask Method, the Laser Monitoring Technique, and the Dynamic Method for Solid-Liquid Equilibrium. These protocols are intended to empower researchers to determine the precise solubility of Glutaric acid-d2 in their specific solvent systems of interest. Visual diagrams are included to illustrate a general experimental workflow and the key factors influencing solubility.

Solubility Profile of Glutaric Acid

Glutaric acid is a dicarboxylic acid, and its solubility is largely dictated by the presence of two polar carboxylic acid groups capable of forming hydrogen bonds.[1] This results in high solubility in polar solvents and limited solubility in non-polar solvents.[1]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of unlabeled glutaric acid in various organic solvents based on available literature. This provides a general guideline for solvent selection.

| Organic Solvent | Polarity | Qualitative Solubility of Glutaric Acid |

| Methanol | Polar Protic | Soluble[1] |

| Ethanol | Polar Protic | Soluble[1] |

| Acetone | Polar Aprotic | Soluble |

| Ether | Polar Aprotic | Soluble[1] |

| Chloroform | Non-polar | Soluble |

| Benzene | Non-polar | Soluble |

| Petroleum Ether | Non-polar | Slightly Soluble |

Factors Influencing Solubility

The solubility of dicarboxylic acids like glutaric acid is a multifactorial property. The interplay of solvent and solute characteristics, along with external conditions, dictates the extent of dissolution. The following diagram illustrates these relationships.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for Glutaric acid-d2, experimental determination is necessary. The following sections detail established methodologies.

General Experimental Workflow

The determination of solubility for a solid compound in a liquid solvent generally follows a consistent workflow, regardless of the specific analytical technique employed. The diagram below outlines these fundamental steps.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[2][3][4] It involves creating a saturated solution and quantifying the dissolved solute by weight after solvent evaporation.

Methodology:

-

Preparation: Add an excess amount of Glutaric acid-d2 to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the sealed container in a constant temperature bath equipped with a shaker or rotator. Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[2]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution). Immediately filter the supernatant using a syringe filter that is compatible with the solvent to remove any remaining solid particles.[2]

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered saturated solution to the pre-weighed evaporating dish and record the total weight.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.

-

Place the dish containing the dry solute in an oven at a temperature below the melting point of Glutaric acid-d2 to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.[1]

-

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish).

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute).

-

Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Laser Monitoring Technique

This is a dynamic or synthetic method that determines the temperature at which a known concentration of a solid dissolves completely in a solvent.[5] It is often faster than the shake-flask method.

Methodology:

-

Sample Preparation: A precise amount of Glutaric acid-d2 is added to a known volume of the organic solvent in a transparent, sealed vessel equipped with a magnetic stirrer and a temperature probe.

-

Heating and Monitoring: The solution is slowly heated at a controlled rate while being continuously stirred. A laser beam is passed through the solution, and a detector measures the light transmission.

-

Dissolution Point Determination: As the temperature increases, the solid solute dissolves, and the solution becomes clearer, leading to an increase in light transmission. The temperature at which all the solid has just dissolved, indicated by a sharp and stable increase in light transmission to a maximum, is recorded as the dissolution temperature for that specific concentration.

-

Data Collection: The experiment is repeated with different known concentrations of Glutaric acid-d2 in the same solvent to obtain a series of dissolution temperatures.

-

Solubility Curve: The solubility is then plotted as a function of temperature, providing a solubility curve for Glutaric acid-d2 in the specific solvent.

Dynamic Method for Solid-Liquid Equilibrium

The dynamic method is another approach to determine the solid-liquid equilibrium (SLE) phase diagram.[6] It involves observing the phase transition of a mixture with a known composition upon heating or cooling.

Methodology:

-

Sample Preparation: A series of samples with different, precisely known mole fractions of Glutaric acid-d2 in the chosen organic solvent are prepared.

-

Thermal Analysis: Each sample is subjected to a controlled temperature program (heating and cooling cycles) in an instrument such as a differential scanning calorimeter (DSC).

-

Phase Transition Detection:

-

Heating: The sample is heated at a constant rate, and the temperature at which the last crystal of the solute dissolves is determined. This is often observed as the end of a melting peak in the DSC thermogram. This temperature corresponds to a point on the liquidus line of the phase diagram.

-

Cooling: Alternatively, the saturated solution can be cooled at a controlled rate, and the temperature at which the first crystals appear (the cloud point) is detected.

-

-

Phase Diagram Construction: By repeating this process for all the prepared samples, a series of temperature-composition data points are generated. These points are then plotted to construct the solid-liquid equilibrium phase diagram, from which the solubility at any given temperature within the experimental range can be determined.[6]

References

In-Depth Technical Guide: Safety Data for Glutaric Acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Glutaric acid-d2. The information is compiled from various safety data sheets and toxicological studies, with a focus on providing researchers, scientists, and drug development professionals with the necessary information for safe handling and use. Where specific data for the deuterated form is unavailable, data for glutaric acid is provided as a close proxy.

Chemical Identification and Physical Properties

Glutaric acid-d2 is a deuterated form of glutaric acid, an alpha,omega-dicarboxylic acid. The deuteration is typically at specific positions to aid in metabolic or mechanistic studies. The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| Chemical Name | Glutaric acid (2,2,4,4-D4, 98%) | [1] |

| Synonyms | Pentanedioic acid-d2, 1,5-Pentanedioic acid-d2, 1,3-Propanedicarboxylic acid-d2 | [2] |

| CAS Number (Unlabeled) | 110-94-1 | [1][3] |

| CAS Number (Labeled, 2,2,4,4-D4) | 19136-99-3 | [1] |

| Molecular Formula | C5H6D2O4 | [4] |

| Molecular Weight | 134.13 g/mol | [4] |

| Appearance | Colorless crystals or white solid.[2][3] | |

| Melting Point | 95 - 98 °C (for unlabeled glutaric acid).[5][6] | |

| Boiling Point | 200 °C at 20 mmHg (for unlabeled glutaric acid).[5] | |

| Solubility | Soluble in water (over 50% w/w), alcohol, and ether.[2][7][8][9] Slightly soluble in petroleum ether.[2] |

Hazard Identification and Classification

Glutaric acid is classified as an irritant, particularly to the eyes. The following table summarizes the GHS hazard classification.

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Toxicological Data

The toxicological data for glutaric acid is primarily based on studies with the non-deuterated form.

| Test | Species | Route | Value |

| Acute Oral Toxicity (LD50) | Mouse | Oral | 6000 mg/kg |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 20000 mg/kg |

| No Observed Adverse Effect Level (NOAEL) - Repeated Dose Oral Toxicity | Rat (female) | Oral | 980 mg/kg |

| No Observed Adverse Effect Level (NOAEL) - Repeated Dose Oral Toxicity | Rat (male) | Oral | 1720 mg/kg |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for understanding and interpreting the safety data. The following are outlines of standard protocols used for evaluating the safety of chemicals like glutaric acid.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause local irritation or corrosion upon a single dermal application.

Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.[10][11] The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Procedure Outline:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle if necessary) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[10][12]

-

Exposure: The dressing is left in place for 4 hours.[10]

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[12] If effects persist, observations can be extended up to 14 days.[10]

-

Scoring: The reactions are scored according to a standardized scale (e.g., Draize scoring system).

Acute Eye Irritation/Corrosion (Draize Test)

This test evaluates the potential of a substance to cause irritation or damage to the eye.

Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The other eye serves as a control.[13][14] The eyes are then examined for any signs of irritation to the cornea, iris, and conjunctiva.[13][14]

Procedure Outline:

-

Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Instillation: 0.1 g of the solid test substance is placed into the conjunctival sac of one eye.[13] The eyelids are gently held together for about one second to prevent loss of the substance.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[13][14]

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using the Draize scoring system.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance. It is designed to use fewer animals and cause less suffering than traditional LD50 tests.[15][16]

Principle: Groups of animals of a single sex (usually females) are dosed in a stepwise manner using a set of fixed doses (5, 50, 300, and 2000 mg/kg).[17][18] The initial dose is selected based on a sighting study and is expected to produce some signs of toxicity without mortality.[17][18]

Procedure Outline:

-

Animal Selection: Healthy, young adult rodents (typically rats) are used. Animals are fasted prior to dosing.[17][19]

-

Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.[18]

-

Main Study: A group of at least 5 female animals is dosed at the selected starting dose.[18]

-

Dosing: The substance is administered as a single oral dose by gavage.[17]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[18]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[17]

-

Dose Adjustment: Depending on the outcome (no effect, toxicity, or mortality), the dose for the next group of animals is adjusted up or down from the fixed dose levels. This continues until the dose causing evident toxicity or no more than one death is identified.[18]

Handling and Safety Precautions

Engineering Controls:

-

Use in a well-ventilated area.

-

Provide appropriate exhaust ventilation at places where dust is formed.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling:

-

Avoid contact with skin and eyes.[10]

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

After Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Visualized Safety Workflow

The following diagram illustrates a general workflow for the safety assessment of a chemical like Glutaric acid-d2.

Caption: A workflow for the safety assessment of a chemical substance.

References

- 1. Glutaric acid (2,2,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. GLUTARIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Glutaric acid-d2 (glutaric acid d2) | 稳定同位素 | CAS 43087-19-0 | 美国InvivoChem [invivochem.cn]

- 5. 110-94-1 CAS MSDS (Glutaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Glutaric Acid [bayvillechemical.net]

- 7. collegedunia.com [collegedunia.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. testbook.com [testbook.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. m.youtube.com [m.youtube.com]

- 15. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 16. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 17. oecd.org [oecd.org]

- 18. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 19. scribd.com [scribd.com]

An In-depth Technical Guide to the Natural Abundance of Glutaric Acid Isotopes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance of glutaric acid, detailing the foundational principles and analytical methodologies pertinent to its study. This document is intended to serve as a resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic research, offering both theoretical knowledge and practical guidance for the isotopic analysis of this key dicarboxylic acid.

Introduction to Glutaric Acid and its Isotopes

Glutaric acid (pentanedioic acid) is a five-carbon dicarboxylic acid that serves as a crucial intermediate in the metabolism of the amino acids lysine and tryptophan.[1] The study of its isotopic composition is of significant interest in metabolomics, particularly in the diagnosis and monitoring of inherited metabolic disorders such as glutaric aciduria type I, where elevated levels of glutaric acid are a key biomarker.[1][2] Understanding the natural abundance of its constituent isotopes is fundamental for the application of isotope dilution mass spectrometry, a gold-standard analytical technique for its precise quantification in biological matrices.

The isotopic composition of glutaric acid is determined by the natural abundance of the stable isotopes of its elemental constituents: carbon, hydrogen, and oxygen. Isotopic fractionation can occur during biological and chemical processes, leading to slight variations in the isotopic ratios of glutaric acid from different sources.

Natural Abundance of Constituent Isotopes

The natural isotopic abundance of an element refers to the percentage of each of its stable isotopes found in nature. For glutaric acid (C₅H₈O₄), the relevant elements are carbon, hydrogen, and oxygen.

Carbon Isotopes

Carbon has two stable isotopes, ¹²C and ¹³C. The vast majority of carbon in the environment is ¹²C.

| Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) | Nuclear Spin (I) |

| ¹²C | 12.000000 | ~98.9% | 0 |

| ¹³C | 13.003355 | ~1.1% | 1/2 |

Hydrogen Isotopes

Hydrogen has two stable isotopes, ¹H (protium) and ²H (deuterium).

| Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) | Nuclear Spin (I) |

| ¹H | 1.007825 | >99.98% | 1/2 |

| ²H | 2.014102 | ~0.0115% | 1 |

Oxygen Isotopes

Oxygen has three stable isotopes: ¹⁶O, ¹⁷O, and ¹⁸O.

| Isotope | Molar Mass ( g/mol ) | Natural Abundance (%) | Nuclear Spin (I) |

| ¹⁶O | 15.994915 | 99.757% | 0 |

| ¹⁷O | 16.999131 | 0.038% | 5/2 |

| ¹⁸O | 17.999160 | 0.205% | 0 |

Experimental Protocols for Isotopic Analysis

The determination of the isotopic composition of glutaric acid, and more commonly its quantification using isotopically labeled standards, is primarily achieved through mass spectrometry coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Isotope Dilution Mass Spectrometry

A precise method for quantifying glutaric acid in biological samples is isotope dilution mass spectrometry.[3] This technique involves adding a known amount of an isotopically labeled internal standard (e.g., deuterated glutaric acid, such as glutaric acid-d₄) to the sample.[4] The ratio of the analyte to the internal standard is then measured by mass spectrometry, allowing for accurate quantification that corrects for sample loss during preparation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For glutaric acid, a derivatization step is necessary to increase its volatility.

Sample Preparation and Derivatization:

-

Extraction: Organic acids are first extracted from the aqueous sample (e.g., urine, plasma) into an organic solvent.

-

Derivatization: The carboxyl groups of glutaric acid are derivatized to form more volatile esters. A common method is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acid groups to trimethylsilyl (TMS) esters.[5] Another approach involves esterification, for example, with n-butanol.[6]

-

Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and retention times on the GC column. The mass spectrometer then ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z).

Typical GC-MS Parameters:

-

Injection Volume: 1 µL with a split ratio (e.g., 1:15) to prevent column overloading.[7]

-

Carrier Gas: Helium.[7]

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Temperature Program: The oven temperature is gradually increased to separate the analytes.

-

Ionization Mode: Electron ionization (EI) is commonly used.[8]

-

Detection: Selected Ion Monitoring (SIM) or full scan mode can be used. In SIM mode, the mass spectrometer is set to detect specific ions corresponding to the analyte and the internal standard, which increases sensitivity and specificity.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is increasingly used for the analysis of metabolites in complex biological matrices.

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, proteins are precipitated using a solvent like methanol and removed by centrifugation.

-

Derivatization (Optional but often beneficial): While not always strictly necessary for LC-MS, derivatization can improve chromatographic retention and ionization efficiency.[6][9] For example, derivatization with n-butanol can enhance the signal intensity in reversed-phase liquid chromatography with electrospray mass spectrometry.[6]

-

Analysis: The prepared sample is injected into the LC-MS/MS system. The analytes are separated on an HPLC column, and the eluent is introduced into the mass spectrometer.

Typical LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography is common.

-

Ionization: Electrospray ionization (ESI) is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity and sensitivity. This involves selecting a precursor ion in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

Visualizations

Experimental Workflow for Glutaric Acid Isotope Analysis

Caption: Workflow for the isotopic analysis of glutaric acid.

Metabolic Pathway of Glutaric Acid

Caption: Simplified metabolic pathway of glutaric acid.

Conclusion